Carbobenzoxyprolyl-leucyl-glycinamide (CAS: 14485-80-4), commonly designated as Z-Pro-Leu-Gly-NH2 or Cbz-Pro-Leu-Gly-NH2, is a highly stable, N-terminally protected synthetic tripeptide. It serves primarily as a critical advanced intermediate in the synthesis of the neuropeptide melanocyte-stimulating hormone release-inhibiting factor (MIF-1, Pro-Leu-Gly-NH2) [1]. The benzyloxycarbonyl (Z or Cbz) protecting group on the proline residue provides robust resistance to unwanted side reactions during complex peptide elongation. With a molecular weight of 418.49 g/mol and a boiling point of approximately 731 °C at 760 mmHg, this compound is utilized in scalable peptide manufacturing, biocatalytic synthesis workflows, and as a specialized reference standard in gas-phase spectroscopic research .
Substituting Z-Pro-Leu-Gly-NH2 with the unprotected active pharmaceutical ingredient (Pro-Leu-Gly-NH2) or alternative protected variants (such as Boc-Pro-Leu-Gly-NH2) fundamentally alters downstream process compatibility. Unprotected Pro-Leu-Gly-NH2 lacks the N-terminal shielding required to prevent polymerization or side-reactions during further synthetic coupling[1]. Furthermore, compared to Boc-protected analogs—which require harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection—the Z-group allows for mild removal via catalytic hydrogenation. This is critical when synthesizing acid-sensitive peptide analogs. In specialized analytical applications, such as gas-phase resonant two-photon ionization (R2PI) spectroscopy, substitution with unprotected or aliphatic-protected (Boc) variants fails entirely, as the benzyloxycarbonyl group provides the essential UV chromophore required for laser-induced structural elucidation of this non-aromatic sequence [2].
In peptide manufacturing, the choice of N-terminal protecting group dictates the final cleavage conditions. Z-Pro-Leu-Gly-NH2 utilizes a benzyloxycarbonyl (Z) group, which is quantitatively removed via mild catalytic hydrogenation (e.g., H2 over Pd/C) at neutral pH. In contrast, the closely related comparator Boc-Pro-Leu-Gly-NH2 requires strong acidic conditions (typically trifluoroacetic acid) for deprotection [1]. This distinct cleavage profile makes Z-Pro-Leu-Gly-NH2 the mandatory precursor when the target neuropeptide or its conjugated analogs contain acid-sensitive functional groups, or when avoiding toxic acid scavengers in the final purification step is a process requirement.
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Catalytic hydrogenation at neutral pH (~7.0) |
| Comparator Or Baseline | Boc-Pro-Leu-Gly-NH2 requires strong acid (pH < 1.0) |
| Quantified Difference | Shift from highly acidic (pH < 1.0) to neutral (pH ~ 7.0) cleavage conditions |
| Conditions | Final stage peptide deprotection and API recovery |
Enables the synthesis and recovery of acid-sensitive neuropeptide derivatives without degradation during the final cleavage step.
Z-Pro-Leu-Gly-NH2 demonstrates excellent compatibility with green, biocatalytic synthesis routes. In enzymatic coupling studies utilizing thermolysin to catalyze the bond formation between Z-Pro-OH and H-Leu-Gly-NH2, the target compound Z-Pro-Leu-Gly-NH2 was synthesized with a 61% yield under optimized aqueous/organic solvent ratios [1]. When compared to the esterified baseline analog Z-Pro-Leu-Gly-OBzl, which achieved only a 42% yield under similar enzymatic conditions, the amide-terminated Z-Pro-Leu-Gly-NH2 proves significantly more efficient for thermolysin-mediated assembly.
| Evidence Dimension | Enzymatic Coupling Yield |
| Target Compound Data | 61% yield |
| Comparator Or Baseline | Z-Pro-Leu-Gly-OBzl (42% yield) |
| Quantified Difference | 19% absolute increase in biocatalytic synthesis yield |
| Conditions | Thermolysin-catalyzed coupling of Z-Pro-OH and corresponding dipeptide in optimized aqueous/organic solvent |
Validates the compound as a highly efficient substrate for scalable, environmentally friendly enzymatic peptide manufacturing.
For advanced structural elucidation using resonant two-photon ionization (R2PI) or laser-induced fluorescence (LIF), the target peptide must possess an aromatic UV chromophore. Because the native Pro-Leu-Gly-NH2 sequence lacks aromatic side chains, it is invisible to these techniques[1]. The benzyloxycarbonyl (Z) group in Z-Pro-Leu-Gly-NH2 provides the requisite UV chromophore, enabling the capture of gas-phase IR/UV spectra to study its specific hydrogen-bonding networks. This makes Z-Pro-Leu-Gly-NH2 an indispensable model system for molecular beam spectroscopy, whereas unprotected or Boc-protected variants cannot be analyzed using these high-resolution optical methods.
| Evidence Dimension | Optical Spectroscopic Detectability (R2PI/LIF) |
| Target Compound Data | Spectroscopically active via Cbz chromophore |
| Comparator Or Baseline | Unprotected Pro-Leu-Gly-NH2 (Spectroscopically inactive) |
| Quantified Difference | Binary shift from undetectable to detectable via UV-based laser desorption techniques |
| Conditions | Gas-phase supersonic-jet laser desorption spectroscopy |
Essential for analytical chemists requiring a model tripeptide for high-resolution gas-phase conformation studies.
While unprotected Pro-Leu-Gly-NH2 is rapidly degraded by endogenous peptidases, the N-terminal protection in Z-Pro-Leu-Gly-NH2 imparts significant proteolytic resistance and altered lipophilicity, making it suited for long-term behavioral assays. In a murine model of puromycin-induced amnesia, administration of Z-Pro-Leu-Gly-NH2 successfully attenuated amnesia even when administered 5 days prior to training [1]. In contrast, baseline neuropeptides like arginine vasopressin were only effective when given 24 hours before training. This extended window of efficacy highlights the compound's prolonged half-life in vivo.
| Evidence Dimension | Pre-training Efficacy Window (In Vivo Stability) |
| Target Compound Data | Active when administered 5 days (120 hours) prior |
| Comparator Or Baseline | Arginine vasopressin (Active only up to 24 hours prior) |
| Quantified Difference | 96-hour (4-day) extension in the pre-training administration efficacy window |
| Conditions | Murine puromycin-induced amnesia attenuation model |
Provides researchers with a long-acting, stable reference standard for investigating memory modulation over extended assay timelines.
Due to its benzyloxycarbonyl protecting group, Z-Pro-Leu-Gly-NH2 is the ideal advanced intermediate for synthesizing MIF-1 analogs that contain acid-labile modifications. Its compatibility with mild catalytic hydrogenation prevents the degradation that would occur if Boc-protected precursors were subjected to harsh trifluoroacetic acid cleavage [1].
The compound serves as a highly efficient target for green chemistry workflows. Its demonstrated 61% yield in thermolysin-catalyzed coupling makes it a preferred substrate for scaling up enzymatic peptide synthesis, outperforming esterified analogs in aqueous/organic solvent systems [2].
In analytical chemistry, Z-Pro-Leu-Gly-NH2 is utilized as a critical model peptide for resonant two-photon ionization (R2PI) and laser-induced fluorescence (LIF) studies. The Z-group provides the necessary UV chromophore to analyze the hydrogen-bonding networks of this non-aromatic sequence in the gas phase [3].
Thanks to its enhanced proteolytic resistance and lipophilicity compared to unprotected neuropeptides, Z-Pro-Leu-Gly-NH2 is deployed in long-term in vivo neuropharmacological assays, such as amnesia attenuation models, where it remains active days after administration [4].